Product packaging for 7-Chloro-6-methylchroman-4-one(Cat. No.:)

7-Chloro-6-methylchroman-4-one

Cat. No.: B13050337
M. Wt: 196.63 g/mol
InChI Key: JSSYBCMQAMIMAJ-UHFFFAOYSA-N
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Description

Significance of the Chroman-4-one Motif in Synthetic Chemistry and Organic Synthesis

Research Context of Substituted Chroman-4-ones: Focus on 7-Chloro-6-methylchroman-4-one

Substituted chroman-4-ones are a focal point of extensive research due to their wide spectrum of biological and pharmaceutical properties. rsc.orgbeilstein-journals.org The specific substitution pattern on the chroman-4-one ring system significantly influences its chemical properties and biological effects. gu.se

This compound is a specific derivative that has appeared in the scientific literature, particularly within the context of medicinal chemistry research. For instance, its synthesis has been described as a key intermediate in the preparation of more complex heterocyclic derivatives. google.com One documented synthesis involves the cyclization of 3-(3-chloro-4-methylphenoxy)propanoic acid using trifluoromethanesulfonic acid. google.com

The interest in compounds like this compound stems from their potential as precursors or building blocks for molecules with specific biological targets. The presence of the chloro and methyl groups on the aromatic ring can modulate the electronic and steric properties of the molecule, which in turn can affect its interaction with biological macromolecules.

Below is a table summarizing key information about this compound and related compounds found in the research landscape.

Compound NameCAS NumberMolecular FormulaKey Research Finding
This compound1092349-60-4C10H9ClO2Synthesized as an intermediate for heterocyclic derivatives with potential STAT3 inhibitory activity. google.combldpharm.com
7-Chloro-6-fluoro-2-methylchroman-4-oneNot AvailableC10H8ClFO2Investigated for its potential as an enzyme inhibitor related to aging and metabolic disorders. evitachem.com
7-Chloro-3-(1H-imidazol-1-yl)chroman-4-oneNot AvailableC12H9ClN2O2Showed significant action in delaying seizures in animal models. researchgate.net
6-Chloro-2-hydroxy-3-(2-(4-methoxyphenyl)hydrazineylidene)-7-methylchroman-4-oneNot AvailableC17H15ClN2O4Synthesized and characterized in a study focused on the creation of novel chromone (B188151) derivatives. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9ClO2 B13050337 7-Chloro-6-methylchroman-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

7-chloro-6-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H9ClO2/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h4-5H,2-3H2,1H3

InChI Key

JSSYBCMQAMIMAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)OCCC2=O

Origin of Product

United States

Spectroscopic Characterization and Structural Elucidation of 7 Chloro 6 Methylchroman 4 One and Analogues

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-activity relationships of pharmacologically active compounds. For chroman-4-one derivatives, X-ray crystallography has been instrumental in confirming molecular structures, elucidating stereochemistry, and understanding the supramolecular organization in the crystal lattice.

Detailed crystallographic studies have been performed on various chroman-4-one derivatives, revealing key structural features. For instance, the crystal structure of several functionalized chroman-4-ones has been solved, providing a basis for understanding their biological activities. nih.gov In one study, the crystal structure of a TbPTR1 enzyme in complex with a chroman-4-one analogue was determined, offering insights into its inhibitory mechanism. nih.gov

A study on 3-chloro-7-hydroxy-4-methyl-chroman-2-one, a related coumarin (B35378) derivative, revealed that the compound crystallizes in the monoclinic space group P21/c. researchgate.net The analysis highlighted the planarity of the molecule and the presence of extensive hydrogen bonding, including a trifurcated hydrogen bond involving the chlorine atom. researchgate.net Such interactions are significant in the design of molecules with potential drug applications. researchgate.net

The solid-state structures of other chroman-4-one analogues have also been elucidated. For example, the crystal structure of (E)-3-(4-hydroxybenzylidene)chroman-4-one was determined, showing intermolecular C—H⋯O and O—H⋯O hydrogen bonding that forms layers within the crystal lattice. iucr.org These non-covalent interactions play a crucial role in the stability of the crystal packing.

The crystallographic data for several chroman-4-one analogues are summarized in the tables below, showcasing the diversity of substituents and their influence on the crystal packing.

Crystallographic Data for 2-(difluoro(phenylthio)methyl)-7-methylchroman-4-one Analogue (3ab) rsc.org
ParameterValue
Chemical FormulaC16H11F3O2S
Formula Weight (g/mol)324.31
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)15.060(7)
b (Å)5.814(3)
c (Å)17.346(7)
β (°)114.484(18)
Volume (Å3)1382.2(11)
Z4
Temperature (K)170.0
Crystallographic Data for 3-chloro-7-hydroxy-4-methyl-chroman-2-one researchgate.net
ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)7.7203(3)
b (Å)14.0481(4)
c (Å)8.9066(3)
β (°)112.858(5)
Volume (Å3)890.11(5)
Z4
R-factor0.0433

These examples underscore the power of X-ray crystallography in providing definitive structural proof for chroman-4-one derivatives. The detailed structural information obtained from such studies is invaluable for rational drug design and for understanding the fundamental chemical properties of this important class of heterocyclic compounds.

Computational Chemistry and Theoretical Investigations of Chroman 4 One Structures

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic and geometric properties of molecules like 7-Chloro-6-methylchroman-4-one. abinit.org By solving the Kohn-Sham equations, DFT provides a framework to approximate the many-body electronic structure, offering a balance between accuracy and computational cost. abinit.org Methods such as the B3LYP functional combined with basis sets like 6-31G(d) or 6-311++G(d,p) are commonly used to optimize the molecular geometry and calculate various electronic descriptors. researchgate.net

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (BG) is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. scielo.org.za For instance, DFT calculations on related chlorohydroquinone (B41787) compounds show that the energy gap is a key indicator of molecular stability. scielo.org.za

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scielo.org.za This information is vital for understanding intermolecular interactions, as the blue (positive potential) regions indicate areas prone to nucleophilic attack, while red (negative potential) regions are susceptible to electrophilic attack. scielo.org.za

Table 1: Representative Electronic Properties Calculated by DFT (Note: The following data is illustrative of typical DFT results for related heterocyclic compounds, as specific data for this compound is not publicly available.)

ParameterDescriptionTypical Value Range (eV)Reference Method
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -7.5DFT/B3LYP/6-31G(d)
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5DFT/B3LYP/6-31G(d)
Energy Gap (BG)Difference between ELUMO and EHOMO4.0 to 5.5DFT/B3LYP/6-31G(d)
Dipole Moment (µ)Measure of molecular polarity2.0 to 4.0 DDFT/B3LYP/6-31G(d)

Molecular Modeling and Conformational Analysis

The chroman-4-one scaffold is not planar and can adopt several conformations. google.com Molecular modeling is used to explore these different spatial arrangements and determine their relative stabilities. google.com The dihydropyranone ring in chroman-4-ones typically adopts a non-planar conformation, often described as a "half-chair" or "envelope" form. This puckering is crucial as it dictates the orientation of substituents, which in turn affects the molecule's biological activity. researchgate.net

Conformational analysis is often performed using computational methods like Monte Carlo searches or systematic scans of dihedral angles. google.comresearchgate.net These techniques generate a wide range of possible conformations, and their energies are calculated to identify the most stable, low-energy states. researchgate.net For example, a conformational analysis of novel tricyclic chroman-4-one derivatives involved a Monte Carlo search to identify the most stable conformations, which were then compared to the known shapes of peptide β-turns. researchgate.net The results of such analyses can be validated by comparing theoretical predictions with experimental data from NMR spectroscopy, which can reveal the preferred geometry of the molecule in solution. researchgate.netresearchgate.net

Table 2: Key Conformational Features of the Chroman-4-one Ring

ConformationDescriptionKey Feature
Half-ChairA common puckered conformation for the dihydropyranone ring.Four atoms are roughly coplanar, while two are displaced on opposite sides of the plane.
EnvelopeAn alternative puckered conformation.Five atoms are roughly coplanar, with one atom out of the plane.
Axial/Equatorial SubstituentsOrientation of substituents on the puckered ring.The relative stability of conformers often depends on whether bulky substituents occupy lower-energy equatorial positions. google.com

Prediction of Molecular Interaction Modes and Binding Affinities

A primary goal of computational chemistry in drug discovery is to predict how a ligand, such as a chroman-4-one derivative, will bind to a biological target like a protein or enzyme. nih.gov This process involves two main steps: predicting the binding mode (or pose) and estimating the binding affinity. nih.govarxiv.org

Molecular docking is the most common technique used to predict the binding mode. nih.gov Programs like AutoDock Vina simulate the interactions between the ligand and the protein's active site, generating multiple possible binding poses. These simulations are guided by a scoring function that estimates the free energy of binding for each pose. The pose with the lowest energy score is typically predicted as the most likely binding mode. nih.gov The accuracy of these predictions is crucial, as the binding mode determines which key interactions (e.g., hydrogen bonds, hydrophobic contacts) are formed between the ligand and the receptor. nih.gov

Once a binding mode is proposed, more rigorous methods can be used to predict the binding affinity, often expressed as an inhibition constant (Ki) or an IC50 value. gu.seu-strasbg.fr These methods aim to calculate the binding free energy (ΔG), where a more negative value indicates stronger binding. For challenging targets, techniques like molecular dynamics (MD) simulations can be employed to account for protein flexibility and the presence of solvent, leading to more accurate affinity predictions. nih.gov For example, a binding mode for chroman-4-one based SIRT2 inhibitors was proposed using a homology model of the SIRT2 enzyme, which was consistent with structure-activity relationship data. acs.org

Table 3: Example of Predicted Binding Affinity Data (Note: This table is illustrative, based on data for related chroman-4-one inhibitors.)

CompoundTargetPredicted Binding Affinity (ΔG, kcal/mol)Experimental Affinity (IC50 or Ki)
Chroman-4-one Analogue 1Sirtuin 2 (SIRT2)-8.54.5 µM gu.se
Chroman-4-one Analogue 2sst2 Receptor-7.26.85 µM gu.se
Chroman-4-one Analogue 3sst4 Receptor-7.91.17 µM gu.se

Structure-Based Design Principles for Chroman-4-one Analogues

The insights gained from computational studies form the foundation for structure-based drug design. By understanding the three-dimensional structure of the target's binding site and how chroman-4-one derivatives interact with it, chemists can rationally design new analogues with improved properties. acs.org

Computational models can highlight which parts of the chroman-4-one scaffold are essential for binding and which positions can be modified to enhance potency, selectivity, or pharmacokinetic properties. gu.se For instance, if a docking study reveals an unoccupied hydrophobic pocket in the active site near the 2-position of the chroman-4-one ring, medicinal chemists can synthesize new analogues with an appropriate hydrophobic group at that position to fill the pocket and increase binding affinity. gu.seacs.org

This approach was used in the development of SIRT2 inhibitors, where initial lead compounds were modified to increase hydrophilicity for better suitability in biological assays. acs.org By replacing a phenyl ring with various heterocycles or introducing polar functional groups into an alkyl side chain, new analogues were created based on the structural understanding of the SIRT2 binding site. acs.org This iterative cycle of computational prediction, chemical synthesis, and biological testing is a powerful strategy for optimizing lead compounds. nih.gov

Structure Activity Relationship Sar Studies on Chroman 4 One Derivatives

Impact of Substituent Patterns on Molecular Recognition and Interaction Profiles

The introduction of halogen atoms and alkyl groups onto the aromatic ring of the chroman-4-one scaffold profoundly impacts its electronic properties and lipophilicity, which are critical for molecular interactions.

Halogenation, particularly with electron-withdrawing atoms like chlorine and bromine, has been shown to enhance biological activity in several contexts. Studies on SIRT2 inhibitors revealed that larger, electron-withdrawing substituents in the 6- and 8-positions were favorable for potency. acs.orgacs.org For instance, the compound 6,8-dibromo-2-pentylchroman-4-one was identified as the most potent SIRT2 inhibitor in one study, with an IC₅₀ of 1.5 μM. acs.orgacs.org This suggests that electron-withdrawing groups on the benzene (B151609) ring enhance activity. acs.org Specifically, a chlorine substituent at the C-6 position has been explored in derivatives designed as GPR55 receptor modulators. acs.org The presence of a 7-chloro substituent has been incorporated into chroman-4-one derivatives showing significant anticonvulsant activity. rjptonline.org Furthermore, SAR studies on monoamine oxidase B (MAO-B) inhibitors indicated that substituents at the C7 position, such as a fluorbenzyloxy group, significantly increased inhibitory activity. acs.org

The addition of a methyl group, as seen in 7-Methylchroman-4-one, enhances the lipophilicity of the scaffold. While specific data for a 6-methyl group on a 7-chloro-chroman-4-one is limited, the general effect of alkyl groups is to increase the compound's nonpolar character, which can influence membrane permeability and binding to hydrophobic pockets in target proteins.

Table 1: Impact of Halogen and Methyl Substitution on Chroman-4-one Activity

PositionSubstituentCompound SeriesBiological Target/ActivityObservationReference(s)
C-6, C-8 Bromo2-Pentylchroman-4-onesSIRT2 InhibitionLarger, electron-withdrawing groups are favorable for high potency. acs.orgacs.org
C-7 Chloro3-(1H-imidazol-1-yl)chroman-4-onesAnticonvulsantDerivative showed significant activity against PTZ-induced seizures. rjptonline.org
C-7 FluorbenzyloxyChromanone derivativesMAO-B InhibitionSignificantly increased inhibitory potency. acs.org
C-6 Chlorine8-Substituted chromen-4-onesGPR55 ModulationInvestigated for effects on receptor antagonism. acs.org
C-7 MethylChroman-4-oneGeneral PropertiesEnhances lipophilicity compared to the unsubstituted scaffold.

C-2 Position: Substitutions at the C-2 position with various alkyl and aryl groups have been extensively studied. For antibacterial activity, a hydrophobic substituent at the C-2 position was found to enhance efficacy. nih.govresearchgate.netacs.org In the development of SIRT2 inhibitors, SAR studies demonstrated that an alkyl chain of three to five carbons in the 2-position was crucial for high potency. acs.org Bulky groups in this position, however, can lead to a considerable loss of activity, indicating a space limitation for substituents. acs.org The introduction of heterocyclic rings, such as pyridyl moieties, at the C-2 position resulted in compounds with similar activity to their phenyl counterparts but with improved solubility. acs.org

C-3 Position: The C-3 position is often modified by introducing benzylidene or heteroarylidene groups. researchgate.netresearchgate.net A series of (E)-3-heteroarylidenechroman-4-ones yielded a potent and selective MAO-B inhibitor. acs.org The condensation of various aldehydes with the C-3 methylene (B1212753) group to form 3-benzylidene-4-chromanones is a common strategy to generate derivatives with cytotoxic and antiproliferative activities. researchgate.net

Table 2: Effect of C-2 and C-3 Substituents on Chroman-4-one Activity

PositionSubstituent TypeBiological Target/ActivityKey FindingReference(s)
C-2 Alkyl (3-5 carbons)SIRT2 InhibitionOptimal chain length for potent inhibition. acs.org
C-2 Hydrophobic alkylAntibacterialEnhances activity against Gram-positive pathogens. nih.govacs.org
C-2 PyridylSIRT2 InhibitionMaintained potency with improved solubility compared to phenyl. acs.org
C-3 HeteroarylideneMAO-B InhibitionLed to the discovery of a potent and selective inhibitor. acs.org
C-3 BenzylideneCytotoxicityA common modification for generating anticancer agents. researchgate.net

Modifying the intrinsic functional groups of the chroman-4-one scaffold, particularly the C-4 ketone, is a key aspect of SAR studies. The carbonyl group at the C-4 position is often essential for biological activity. acs.org For SIRT2 inhibition, any modification of the carbonyl group, such as reduction to a hydroxyl (chroman-4-ol) or complete deoxygenation, resulted in a significant loss of inhibitory activity. acs.orgvulcanchem.com This highlights its critical role in molecular recognition, likely through hydrogen bonding with the biological target. nih.govacs.org

Similarly, for antibacterial applications, the hydrogen bond donor/acceptor capability at the C-4 position was identified as a key pharmacophoric element. nih.govresearchgate.netacs.org While reduction of the C-4 ketone to a chromanol generally decreased activity, the conversion to a 4-oxime functionality led to compounds with potent activity against certain bacteria. nih.govacs.org Furthermore, the presence of hydroxyl groups on the aromatic ring, specifically at the C-5 and C-7 positions, has been shown to enhance antibacterial activity. nih.govresearchgate.net

Scaffold Modification and Privileged Structure Concepts in Rational Design

Design of Peptidomimetics Incorporating the Chroman-4-one Framework

A significant application of the chroman-4-one scaffold is in the design of peptidomimetics—small molecules that mimic the structure and function of peptides. gu.segu.se Peptides often have poor oral bioavailability and are susceptible to enzymatic degradation, limiting their therapeutic use. gu.segu.se Rigid scaffolds like chroman-4-one can be used to constrain peptide side chains in a biologically active conformation, overcoming these limitations. gu.se

Specifically, the chroman-4-one and related chromone (B188151) frameworks have been successfully employed to develop mimetics of β-turns, which are common secondary structures in peptides involved in molecular recognition. gu.senih.gov In one approach, the side chain equivalents of crucial amino acids from the peptide hormone somatostatin (B550006) (Tryptophan and Lysine) were attached to the 2- and 8-positions of the chroman-4-one scaffold. nih.gov This strategy resulted in the creation of small-molecule somatostatin receptor agonists, demonstrating that the chroman-4-one framework can effectively serve as a conformational template to replicate the function of a complex peptide. gu.senih.gov

Emerging Research Directions and Future Perspectives in Chroman 4 One Chemistry

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

A significant thrust in modern organic synthesis is the development of methodologies that are not only efficient but also environmentally benign. Traditional methods for synthesizing chroman-4-ones often involve harsh reaction conditions, multiple steps, and limited substrate scopes. researchgate.netresearchgate.net Consequently, researchers are actively pursuing novel synthetic strategies that offer higher yields, greater atom economy, and reduced environmental impact.

One promising area is the use of cascade radical annulation reactions. researchgate.netmdpi.com These reactions allow for the construction of the complex chroman-4-one core in a single step from readily available starting materials, such as 2-(allyloxy)arylaldehydes. researchgate.net By using different radical precursors, a variety of functional groups can be introduced into the chroman-4-one structure. mdpi.com For instance, metal-free methods utilizing initiators like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) have been developed to trigger these cascade cyclizations, avoiding the need for heavy metal catalysts. mdpi.com

Recent advancements include:

Visible-light-mediated synthesis: This approach utilizes light as a clean energy source to initiate reactions, offering a green alternative to traditional heating. researchgate.net

Metal-free catalysis: Avoiding transition metals simplifies purification, reduces costs, and minimizes toxic waste. researchgate.netresearchgate.net

One-pot multicomponent strategies: These reactions combine multiple starting materials in a single reaction vessel to form the final product, which increases efficiency by reducing the number of intermediate isolation and purification steps. researchgate.net

These sustainable approaches are crucial for the large-scale synthesis of chroman-4-one derivatives for further biological evaluation and potential commercialization. researchgate.net

Exploration of Diverse Chemical Transformations for Chroman-4-one Derivatives

The biological activity of chroman-4-one derivatives is highly dependent on the substitution pattern on the heterocyclic ring system. nih.govgu.se Therefore, a major area of research involves the exploration of diverse chemical transformations to functionalize the chroman-4-one scaffold at various positions, particularly at the C-2, C-3, C-6, and C-7 positions. nih.govgu.se

Derivatization at these sites leads to several important sub-classes of chroman-4-ones, each with unique biological profiles:

Benzylidene-4-chromanones: Formed by condensation at the C-3 position, these derivatives have shown significant potential as cytotoxic and antioxidant agents. researchgate.net

Spirochromanones: These compounds, featuring a spirocyclic system at C-2 or C-3, represent a structurally novel class of chroman-4-ones with diverse biological activities. researchgate.net

Flavanones and Isoflavanones: These naturally occurring subclasses, with phenyl substitutions at the C-2 and C-3 positions respectively, are known for their wide range of health benefits. researchgate.net

By systematically modifying the substituents on the aromatic ring (ring A) and the dihydropyran ring (ring B), chemists can fine-tune the molecule's properties to enhance its interaction with specific biological targets. For example, structure-activity relationship (SAR) studies have shown that substitutions at the C-6 and C-7 positions can significantly influence the antioxidant and antidiabetic activities of the resulting compounds. nih.gov The introduction of a chloro group at C-7 and a methyl group at C-6, as in 7-Chloro-6-methylchroman-4-one, is an example of such a modification aimed at exploring new pharmacological properties.

Advanced Computational Approaches for Structure-Based Design

The integration of computational chemistry into the drug discovery process has revolutionized the way new therapeutic agents are designed. researchgate.net For chroman-4-one derivatives, advanced computational techniques are being employed to predict their binding affinity to specific biological targets, understand their mechanism of action, and guide the synthesis of more potent and selective inhibitors. researchgate.net

Key computational methods used in this field include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein, allowing researchers to estimate the strength of the interaction and identify key binding residues. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the interaction. researchgate.net

MM-PBSA Calculations: The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is used to calculate the binding free energies, offering a more quantitative measure of the binding affinity between the chroman-4-one derivative and its target. researchgate.net

These computational tools accelerate the drug discovery pipeline by allowing for the virtual screening of large libraries of compounds and the rational design of new derivatives with improved pharmacokinetic properties. researchgate.net For example, a recent study utilized a multimodal computational approach to evaluate chroman-4-one derivatives as potential inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's and Alzheimer's disease. researchgate.net

Table 1: Physicochemical Properties of Chroman-4-one and Related Structures

Compound NameMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)Melting Point (°C)
Chroman-4-oneC₉H₈O₂148.16253.234-40
7-Chloro-4-chromanoneC₉H₇ClO₂182.60Not AvailableNot Available
6-Chloro-7-hydroxychroman-4-oneC₉H₇ClO₃198.60Not Available185-188
7-Chloro-4H-chromen-4-oneC₉H₅ClO₂180.59Not AvailableNot Available

The Chroman-4-one Scaffold as a Versatile Building Block in Chemical Synthesis

The chroman-4-one framework is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This term refers to a molecular structure that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. gu.se The structural rigidity of the chroman-4-one core, combined with the potential for functionalization at multiple sites, makes it an ideal building block for creating libraries of diverse compounds for high-throughput screening. researchgate.netgu.se

The versatility of the chroman-4-one scaffold is evident in its use for synthesizing a wide range of complex molecules, including:

Peptidomimetics: These are compounds that mimic the structure and function of peptides but have improved stability and oral bioavailability. The chroman-4-one framework can be used as a scaffold to which amino acid side chains are attached to mimic the secondary structures of peptides, such as β-turns. gu.se

Enzyme Inhibitors: Chroman-4-one derivatives have been developed as potent and selective inhibitors for various enzymes. For instance, a series of substituted chroman-4-ones were identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases and cancer. gu.seacs.org

Natural Product Synthesis: The chroman-4-one core is present in a vast number of natural products, particularly flavonoids. nih.gov Synthetic chemists use it as a key intermediate in the total synthesis of these complex and biologically important molecules. innospk.com

The continued exploration of the chroman-4-one scaffold as a versatile building block is expected to yield novel compounds with unique therapeutic properties, further solidifying its importance in the field of drug discovery. rsc.orgresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.